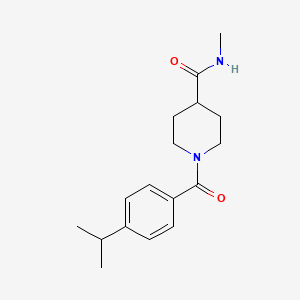![molecular formula C13H17NOS B7507573 cyclopropyl-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7507573.png)
cyclopropyl-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone is a chemical compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound with a cyclopropyl ring, an ethyl group, and a thieno[3,2-c]pyridine ring system. In
Wirkmechanismus
The mechanism of action of cyclopropyl-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone as a dopamine D3 receptor antagonist involves binding to the receptor and blocking the action of dopamine. This may have implications for the treatment of addiction and other psychiatric disorders. The mechanism of action as a cancer therapeutic agent is not fully understood, but it may involve inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of cyclopropyl-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone are not fully understood. As a dopamine D3 receptor antagonist, it may have effects on the dopaminergic system and other neurotransmitter systems. As a cancer therapeutic agent, it may have effects on cell proliferation and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using cyclopropyl-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone in lab experiments include its potential as a dopamine D3 receptor antagonist and cancer therapeutic agent. The limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on cyclopropyl-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone. These include:
1. Further investigation of its mechanism of action as a dopamine D3 receptor antagonist and cancer therapeutic agent.
2. Exploration of its potential as a therapeutic agent for other psychiatric disorders.
3. Development of more efficient synthesis methods.
4. Investigation of potential side effects and toxicity.
5. Testing in animal models and clinical trials to evaluate its efficacy and safety.
Synthesemethoden
The synthesis of cyclopropyl-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone has been described in the literature. One method involves the reaction of 2-chloro-3-formylthiophene with cyclopropylmagnesium bromide, followed by reaction with ethylamine and oxidation with manganese dioxide. Another method involves the reaction of 2-chloro-3-formylthiophene with cyclopropylmagnesium bromide, followed by reaction with ethylamine and cyclization with trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone has been studied for its potential applications in scientific research. It has been shown to have activity as a dopamine D3 receptor antagonist, which may have implications for the treatment of addiction and other psychiatric disorders. It has also been studied for its potential as a therapeutic agent for cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
cyclopropyl-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-2-11-10-6-8-16-12(10)5-7-14(11)13(15)9-3-4-9/h6,8-9,11H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWGJDQTSHLWIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=C(CCN1C(=O)C3CC3)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

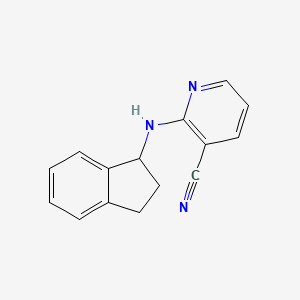
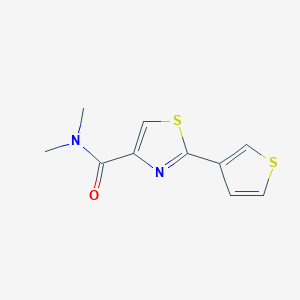
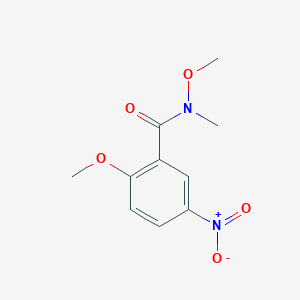
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7507520.png)
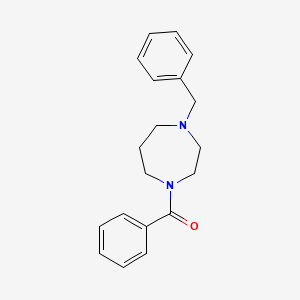
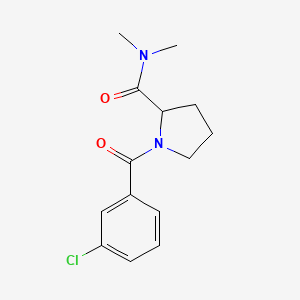


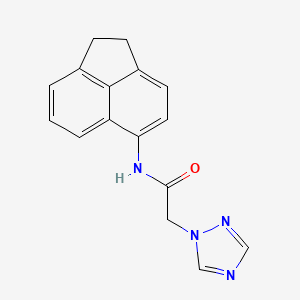
![[6-(4-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7507563.png)
![4-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]phenol](/img/structure/B7507565.png)

![Azepan-1-yl-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7507587.png)
